molecular formula C13H17BFIO3 B14022832 2-(2-Fluoro-5-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-5-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14022832
M. Wt: 377.99 g/mol
InChI Key: JIKLBNIUSVCNJO-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of fluorine, iodine, and methoxy groups on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles like amines or thiols.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-(2-Fluoro-5-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: May be used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to its reactivity in forming biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Fluoro-5-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The presence of the iodine atom in 2-(2-Fluoro-5-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it more reactive in substitution reactions compared to its bromo and chloro analogs. The methoxy group also influences its electronic properties, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C13H17BFIO3

Molecular Weight

377.99 g/mol

IUPAC Name

2-(2-fluoro-5-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BFIO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(16)7-10(17-5)11(9)15/h6-7H,1-5H3

InChI Key

JIKLBNIUSVCNJO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)I

Origin of Product

United States

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